molecular formula C4HCl2FN2 B019854 2,4-Dichloro-5-fluoropyrimidine CAS No. 2927-71-1

2,4-Dichloro-5-fluoropyrimidine

Numéro de catalogue B019854
Numéro CAS: 2927-71-1
Poids moléculaire: 166.97 g/mol
Clé InChI: WHPFEQUEHBULBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dichloro-5-fluoropyrimidine (DCFP) is an organic compound with the formula C4H2Cl2FN2. It is a colorless crystalline solid that is soluble in water and slightly soluble in alcohol. DCFP is used in a variety of scientific research applications, including synthesis, drug discovery, and laboratory experiments.

Applications De Recherche Scientifique

Synthèse de 5-fluoropyrimidine-2-carboxamides et de 5-fluoropyrimidine-4-carboxamides

2,4-Dichloro-5-fluoropyrimidine peut être utilisé comme matière de départ pour synthétiser des 5-fluoropyrimidine-2-carboxamides et des 5-fluoropyrimidine-4-carboxamides . Ces composés sont des inhibiteurs de kinase potentiels, qui peuvent être utilisés dans le développement de nouveaux médicaments pour le traitement de diverses maladies .

Synthèse de dérivés de 2,4-diamino-5-fluoropyrimidine

This compound peut également être utilisé pour synthétiser une série de dérivés de 2,4-diamino-5-fluoropyrimidine . Ces dérivés sont des inhibiteurs potentiels de la protéine kinase Cθ . La protéine kinase Cθ joue un rôle crucial dans l'activation et la survie des cellules T, et ses inhibiteurs peuvent être utilisés dans le traitement des maladies auto-immunes et des cancers .

Synthèse de dérivés de 2,4-bisanilinopyrimidine

This compound peut être utilisé pour synthétiser des dérivés de 2,4-bisanilinopyrimidine . Ces dérivés sont des inhibiteurs potentiels des kinases Aurora . Les kinases Aurora jouent un rôle essentiel dans la division cellulaire, et leurs inhibiteurs peuvent être utilisés dans le traitement du cancer .

Synthèse de 5-fluoro- N, N -bis (4-méthoxyphényl)-2,4-pyrimidinediamine

This compound peut être utilisé pour synthétiser 5-fluoro- N, N -bis (4-méthoxyphényl)-2,4-pyrimidinediamine . Ce composé peut être utilisé dans le développement de nouveaux médicaments <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254

Safety and Hazards

2,4-Dichloro-5-fluoropyrimidine is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, use only under a chemical fume hood, avoid contact with skin, eyes, or clothing, avoid dust formation, and protect from moisture .

Orientations Futures

2,4-Dichloro-5-fluoropyrimidine can be used as a starting material to synthesize potential kinase inhibitors . This suggests that it could play a significant role in the development of new treatments for cancer.

Relevant Papers The papers retrieved provide valuable information on the synthesis , molecular structure , chemical reactions , mechanism of action , physical and chemical properties , safety and hazards , and future directions of this compound.

Propriétés

IUPAC Name

2,4-dichloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPFEQUEHBULBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290702
Record name 2,4-Dichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2927-71-1
Record name 2,4-Dichloro-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2927-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-fluoropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002927711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2927-71-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.154.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Dichloro-5-fluoropyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLQ52TC9PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a dry reaction flask equipped with a stir bar and a reflux condenser was placed 5-fluorouracil (0.65 g, 5 mmol) followed by phosphorus oxychloride (POCl3) (1.53 g, 10 mmol). The resultant mixture was heated at 110° C. for 8 hours under a nitrogen atmosphere. The reaction was cooled to room temperature, phosphorus pentachloride (PCl5) (3.12 g, 15 mmol) was added and heated to 110° C. for a period of 12 hours. After cooling to room temperature, the mixture was poured into ice-water, saturated with sodium chloride and left for 1 hour at 0° C. to complete the decomposition of POCl3 and PCl5. The solid of 2,4-dichloro-5-fluoropyrimidine was collected by rapid filtration, dried using blotting paper and stored at low temperature. 1H NMR (CDCl3): δ 8.47 (s, 1H); 13C NMR (CDCl3): δ 155.42, 151.87, 147.43 and 147.13; 19F NMR (CDCl3): −38149.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.12 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a stirred mixture of 5-fluoropyrimidine-2,4(1H,3H)-dione (3.0 g, 23 mmol) and phosphorous pentachloride (14.41 g, 69 mmol) was added phosphorous oxychloride (12.6 mL, 130 mmol). The reaction mixture was stirred and heated to reflux for 5 hours and then cooled to ambient temperature and stirred overnight. The mixture was carefully poured onto ice/water (600 mL) and then stirred for 1 hour. Sodium chloride was added and the product was extracted into dichloromethane. The combined organic layer was dried (MgSO4), filtered and evaporated to give the title compound (84%) as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14.41 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods III

Procedure details

Example 30A was also prepared as follows. Dimethylaniline (195 mL, 1.54 mol) was added to a slurry of 5-fluorouracil (99.73 g, 0.77 mol) in phosphorus oxychloride (215 mL, 2.31 mol) at 95° C. under a nitrogen atmosphere. The reaction mixture was stirred at this temperature for 3.5 h, cooled to room temperature and then slowly added to a stirred mixture of ice (200 g) and 6 M HCl (200 mL). The resulting slurry was extracted with dichloromethane (2×400 mL) and the combined organic extracts were washed with DI water (4×275 mL), dried over MgSO4 and concentrated under reduced pressure to afford 111.77 g (87%, 98.1% AUC by HPLC) of 5-fluoro-2,4-dichloro-pyrimidine as an amber oil. A molar solution of sodium hydroxide (1.34 L) was slowly added to a solution of the 5-fluoro-2,4-dichloro-pyrimidine (111.77 g, 0.67 mol) in THF (377 mL) at 0° C. After the reaction mixture was stirred for about 30 min at room temperature, the pH was adjusted to 6 by a slow addition of 1.0 M HCl. The aqueous solution was extracted with ethyl acetate (440 mL) to remove impurities following which the pH was adjusted to 1 with 1.0 M HCl. The acidic aqueous solution was extracted with ethyl acetate (4×555 mL) and the combined organic extracts were washed with brine (111 mL), dried over MgSO4 and concentrated under reduced pressure to produce 88.35 g (89%, 99.2% AUC by HPLC) of 2-chloro-5-fluoro-3H-pyrimidin-4-one as an off-white powder.
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
99.73 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-fluoropyrimidine
Reactant of Route 2
2,4-Dichloro-5-fluoropyrimidine
Reactant of Route 3
2,4-Dichloro-5-fluoropyrimidine
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-5-fluoropyrimidine
Reactant of Route 5
2,4-Dichloro-5-fluoropyrimidine
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-5-fluoropyrimidine

Q & A

Q1: What is the primary use of 2,4-Dichloro-5-fluoropyrimidine in current research?

A1: this compound serves as a versatile building block in organic synthesis, particularly for creating various substituted pyrimidine derivatives. For instance, it acts as a starting material for synthesizing Florasulam [], a widely used herbicide, and for developing potent Deoxycytidine Kinase (dCK) inhibitors [].

Q2: Can you describe a specific example of how the structure of this compound is modified to develop new compounds?

A2: One example is the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for dCK inhibitors. This synthesis involves a four-step process starting with this compound, highlighting how the molecule can be selectively modified at different positions to introduce desired functionalities [].

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, while one common method utilizes 5-fluorouracil and phosphorus oxychloride [], an alternative approach employs 5-fluorouracil, trichloroethylene, and triphosgene with a tertiary amine catalyst []. This alternative method boasts advantages like shorter reaction times, higher yields, and simplified operational procedures.

Q4: What are the key factors influencing the synthesis of this compound using 5-fluorouracil and phosphorus oxychloride?

A4: Research indicates that optimizing the molar ratios of 5-fluorouracil to both phosphorus oxychloride and N,N-dimethylaniline (used as an acid acceptor), along with controlling the reaction temperature and time, are crucial for maximizing the yield of this compound [].

Q5: How is the waste generated during the synthesis of this compound managed?

A5: One study focuses on recovering N,N-dimethylaniline (DMA) from the wastewater produced during the synthesis using 5-fluorouracil and phosphorus oxychloride []. Adjusting the pH of the wastewater allows for the recovery of DMA and the simultaneous production of disodium hydrogen phosphate as a by-product.

Q6: Has the reaction of this compound with other compounds been investigated?

A6: Yes, research has explored the reaction of this compound with 5-nitroimidazole [, ]. While specific details about this reaction are not provided in the abstracts, it suggests ongoing interest in exploring the reactivity of this compound with various nucleophiles.

Q7: Are there studies investigating the synthesis of derivatives of this compound beyond simple substitutions?

A7: Yes, researchers have explored synthesizing 2,4-Dichloro-6-ethyl-5-fluoropyrimidine using this compound as a starting material []. This synthesis involves a Grignard reaction followed by catalytic oxidation, demonstrating the potential for using this compound in multistep syntheses to create more complex derivatives.

Q8: Is there any research focusing on the amination reactions involving this compound?

A8: Yes, one study specifically investigates the synthesis and amination of this compound []. Although the abstract lacks detailed information, this research highlights the significance of amination reactions in leveraging the reactivity of this compound for developing new compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.